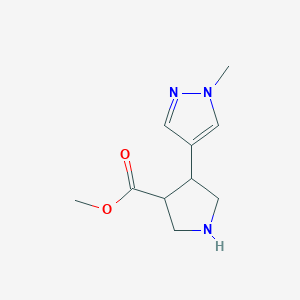

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate

Description

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a methyl pyrazole group and a methyl ester moiety. Its structure combines a rigid pyrazole ring with a flexible pyrrolidine scaffold, making it a candidate for pharmaceutical and materials science applications. The compound’s stereochemistry and conformational flexibility are critical to its interactions with biological targets or supramolecular assemblies. Structural elucidation of such compounds often relies on crystallographic tools like SHELXL, a refinement program widely used for small-molecule and macromolecular analysis .

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-13-6-7(3-12-13)8-4-11-5-9(8)10(14)15-2/h3,6,8-9,11H,4-5H2,1-2H3 |

InChI Key |

SKJHNRJLGDGZJK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2CNCC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate typically involves the reaction of 1-methyl-4-bromopyrazole with pyrrolidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may inhibit enzyme function by blocking substrate access or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate, we compare it with structurally analogous compounds, focusing on substituent effects , conformational stability , and crystallographic parameters .

Table 1: Structural and Electronic Comparison

*R-factor: A measure of crystallographic model accuracy; lower values indicate higher precision.

Key Findings:

Substituent Effects :

- The methyl ester group in the target compound balances electronic effects (e.g., dipole interactions) and steric bulk, unlike the ethyl ester in its analog, which introduces greater flexibility but reduces packing efficiency in crystal lattices .

- The 1-methyl pyrazole substituent minimizes steric clashes compared to the 1-phenyl variant, which may hinder binding in enzymatic pockets due to its bulk .

Conformational Stability :

- The pyrrolidine ring in the target compound adopts a twist-boat conformation (observed in SHELXL-refined structures), whereas analogs with bulkier substituents (e.g., phenyl) favor envelope conformations to alleviate strain .

Crystallographic Precision :

- Refinement using SHELXL ensures high accuracy (R-factor ≤ 0.05) for small molecules like this compound, enabling precise comparison of bond lengths and angles across analogs .

Methodological Notes

- Crystallographic Tools : Structural comparisons rely on software like SHELXL , which refines parameters such as anisotropic displacement and hydrogen bonding. Its robustness in handling high-resolution data ensures reliable intercompound comparisons .

- Limitations : While SHELX programs are industry standards, discrepancies in R-factors between analogs may arise from data quality (e.g., resolution, twinning) rather than intrinsic molecular differences .

Biological Activity

Methyl 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate (commonly referred to as Methyl Pyrazole Carboxylate) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: CHNO

- Molecular Weight: 208.26 g/mol

- CAS Number: 1955494-43-5

Physical Properties:

| Property | Value |

|---|---|

| Appearance | White powder |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Store at room temperature |

Synthesis

The synthesis of Methyl Pyrazole Carboxylate typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization to attach the pyrrolidine moiety. Various synthetic pathways have been explored, often yielding high purity and yield rates.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Methyl Pyrazole Carboxylate derivatives. For instance, a study investigating various derivatives showed that modifications at specific positions on the pyrazole ring can significantly enhance cytotoxicity against cancer cell lines, such as A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity of Methyl Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Methyl Pyrazole Carboxylate | A549 | 15.2 | Moderate activity |

| Derivative A | A549 | 8.5 | Enhanced activity |

| Derivative B | HeLa | 12.0 | Comparable to standard drugs |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways.

Antimicrobial Activity

In addition to its anticancer properties, Methyl Pyrazole Carboxylate has been evaluated for antimicrobial activity. Preliminary data suggest that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacterial strains, although results vary widely based on structural modifications.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Methyl Pyrazole Carboxylate | Staphylococcus aureus | 32 |

| Derivative C | Escherichia coli | 64 |

| Derivative D | Klebsiella pneumoniae | >128 |

Structure-Activity Relationship (SAR)

The biological activity of Methyl Pyrazole Carboxylate is highly dependent on its structural features. Modifications to the pyrazole ring or the carboxylate group can lead to significant changes in potency and selectivity. For example, substituents on the pyrazole ring can enhance binding affinity to target proteins involved in cancer progression.

Case Studies

-

Case Study on Anticancer Mechanisms :

A study published in MDPI demonstrated that derivatives of Methyl Pyrazole Carboxylate could induce apoptosis in A549 cells via mitochondrial pathways, suggesting a promising avenue for further development as anticancer agents . -

Antimicrobial Screening :

Another research effort assessed various derivatives against multidrug-resistant pathogens, revealing that while some compounds showed promise, others exhibited limited efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.